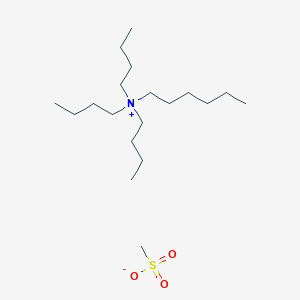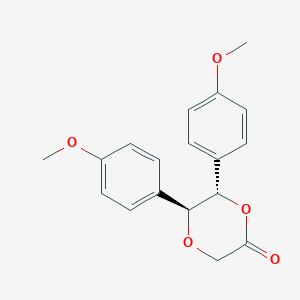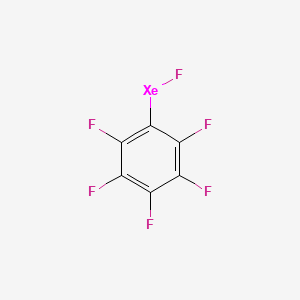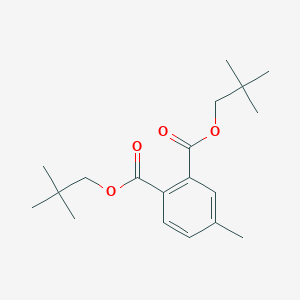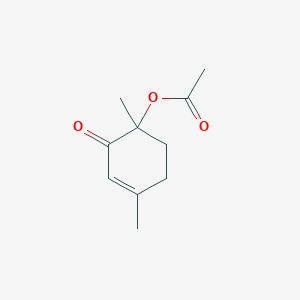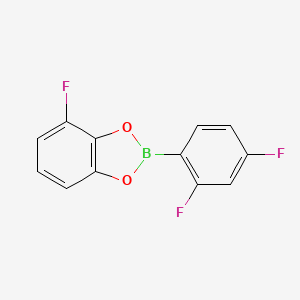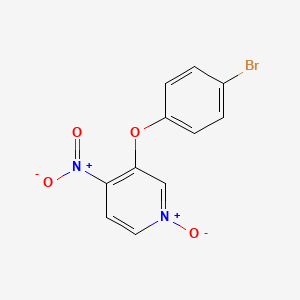
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is a heterocyclic compound that contains a pyridine ring substituted with a nitro group, a bromophenoxy group, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide typically involves the nitration of 3-(4-bromophenoxy)pyridine followed by oxidation to introduce the N-oxide group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent oxidation to form the N-oxide can be achieved using hydrogen peroxide or m-chloroperbenzoic acid as oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 4-amino-3-(4-bromophenoxy)-pyridine N-oxide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-nitro-3-(4-bromophenoxy)-pyridine N-oxide in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromophenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-3-(4-chlorophenoxy)-pyridine N-oxide
- 4-nitro-3-(4-fluorophenoxy)-pyridine N-oxide
- 4-nitro-3-(4-methylphenoxy)-pyridine N-oxide
Uniqueness
4-nitro-3-(4-bromophenoxy)-pyridine N-oxide is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
CAS No. |
509076-63-5 |
|---|---|
Molecular Formula |
C11H7BrN2O4 |
Molecular Weight |
311.09 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C11H7BrN2O4/c12-8-1-3-9(4-2-8)18-11-7-13(15)6-5-10(11)14(16)17/h1-7H |
InChI Key |
MBMHHRKCFZPUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



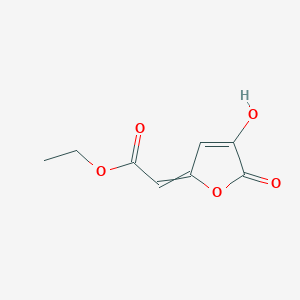
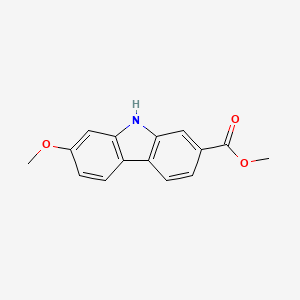
![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

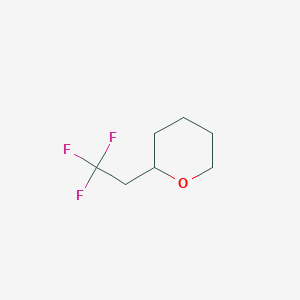
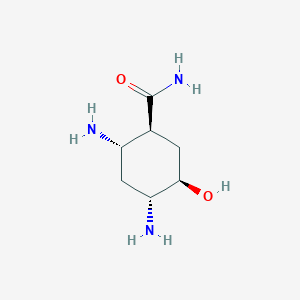
![2,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1-oxaspiro[4.4]non-6-ene](/img/structure/B14244036.png)
